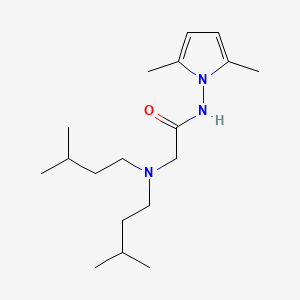
3,5-Dioxo-1,2,4-triazolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dioxo-1,2,4-triazolidine-1-carboxamide is a heterocyclic compound with the molecular formula C₃H₄N₄O₃. It is a derivative of 1,2,4-triazolidine and is characterized by the presence of two oxo groups at positions 3 and 5, and a carboxamide group at position 1.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dioxo-1,2,4-triazolidine-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with carbon dioxide or its derivatives. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under elevated temperatures to facilitate the formation of the triazolidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dioxo-1,2,4-triazolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazolidine diones, while reduction can produce triazolidine amines .
Applications De Recherche Scientifique
3,5-Dioxo-1,2,4-triazolidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential use as an antiviral and anticancer agent.
Mécanisme D'action
The mechanism of action of 3,5-Dioxo-1,2,4-triazolidine-1-carboxamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The compound’s structure allows it to interact with various molecular targets, making it a versatile tool in drug discovery and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: A parent compound with a similar triazole ring structure.
3,5-Diamino-1,2,4-triazole: A precursor in the synthesis of 3,5-Dioxo-1,2,4-triazolidine-1-carboxamide.
3,5-Dioxo-1,2,4-triazolidine: A compound with similar oxo groups but lacking the carboxamide group.
Uniqueness
This compound is unique due to the presence of both oxo and carboxamide groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C3H4N4O3 |
|---|---|
Poids moléculaire |
144.09 g/mol |
Nom IUPAC |
3,5-dioxo-1,2,4-triazolidine-1-carboxamide |
InChI |
InChI=1S/C3H4N4O3/c4-1(8)7-3(10)5-2(9)6-7/h(H2,4,8)(H2,5,6,9,10) |
Clé InChI |
IOZNPSZYSXRTKV-UHFFFAOYSA-N |
SMILES canonique |
C1(=O)NC(=O)N(N1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine hydrochloride](/img/structure/B13124988.png)




